

ZK756326 Dihydrochloride: A Nonpeptide Chemokine Receptor Agonist for CCR8

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist of the CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including immune responses and HIV infection.[1][2] As a small molecule agonist, ZK756326 offers a valuable tool for investigating CCR8 biology and holds potential for therapeutic development, circumventing some of the limitations associated with natural protein ligands.[2] This technical guide provides a comprehensive overview of ZK756326, summarizing its pharmacological properties, detailing the experimental protocols for its characterization, and illustrating the key signaling pathways it modulates.

Pharmacological Profile

ZK756326 acts as a full agonist at the human and mouse CCR8, initiating downstream signaling cascades upon binding.[1] Its activity has been characterized through a variety of in vitro assays, which are summarized below.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for **ZK756326 dihydrochloride**.

Table 1: Receptor Binding Affinity



Parameter	Species	Value (μM)	Reference
IC50 (CCL1 binding inhibition)	Human	1.8	[1]
IC50 (CCL1 binding inhibition)	Mouse	2.6	[1]

Table 2: Functional Potency and Efficacy

Assay	Species	Parameter	Value (µM)	Efficacy	Reference
Calcium Mobilization	Human	EC50	~1	Full Agonist	
Chemotaxis	Mouse	EC50	~0.1	-	
β-Arrestin 1 Recruitment	Human	EC50	~0.5	Higher than hCCL1	[1]
Gαi Signaling (Cellular Impedance)	Human	EC50	~0.3	Full Agonist	[1]

Table 3: Selectivity Profile



Receptor Family	Specific Receptors Tested	Activity	Reference
Chemokine Receptors	CCR4, CXCR3, CXCR4, CCR5	No activity	[1]
Other GPCRs	26 other GPCRs	>28-fold selectivity for CCR8	[1]
Adrenergic Receptors	α2Α	Less selective (IC50 <20 μM)	
Serotonin Receptors	5-HT1A, 5-HT2B, 5- HT2C, 5-HT5A, 5-HT6	Less selective (IC50 values of 5.4, 4.4, 34.8, 16, and 5.9 μM, respectively)	_

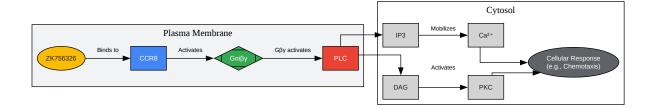
Signaling Pathways

ZK756326 activates CCR8, which primarily couples to the Gαi class of G proteins. This initiates a signaling cascade that leads to various cellular responses. Recent studies have also highlighted that ZK756326 acts as a biased agonist, showing different signaling properties compared to the endogenous ligand, human CCL1 (hCCL1).[1]

Canonical CCR8 Signaling Pathway

Upon activation by an agonist like ZK756326, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary pathway involves the $G\alpha$ i subunit, which inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The $G\beta\gamma$ subunits can activate other effectors, such as phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation, respectively.



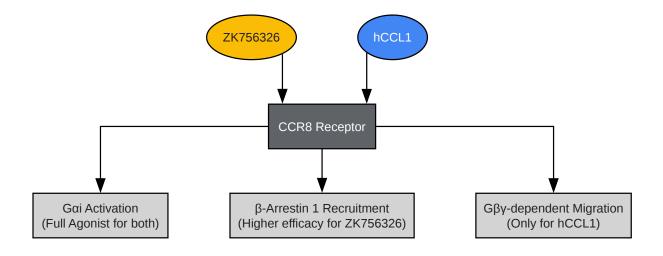


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Canonical CCR8 Signaling Pathway

Biased Agonism of ZK756326

Studies have shown that ZK756326 exhibits biased agonism at CCR8.[1] While both ZK756326 and the natural ligand hCCL1 are full agonists for G α i-mediated signaling and calcium mobilization, they differ in their engagement of other pathways.[1] Notably, ZK756326 shows a higher efficacy for β -arrestin 1 recruitment compared to hCCL1.[1] Furthermore, hCCL1-induced cell migration is dependent on G $\beta\gamma$ signaling, whereas migration induced by ZK756326 is not.[1] This indicates that ZK756326 stabilizes a receptor conformation that preferentially engages certain downstream signaling pathways over others.



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Biased Agonism at the CCR8 Receptor

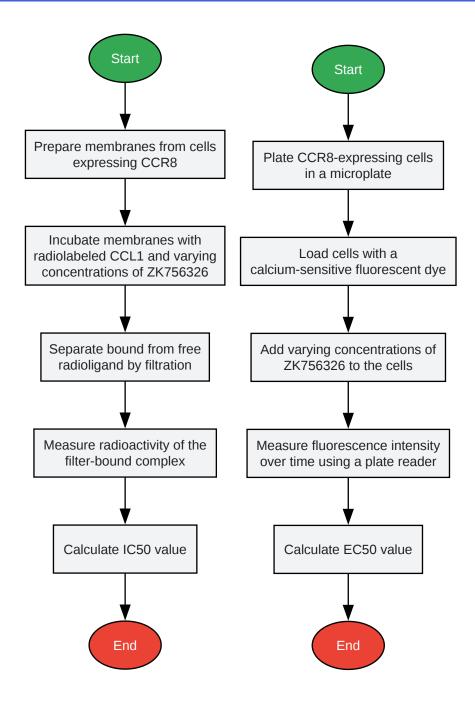
Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize ZK756326.

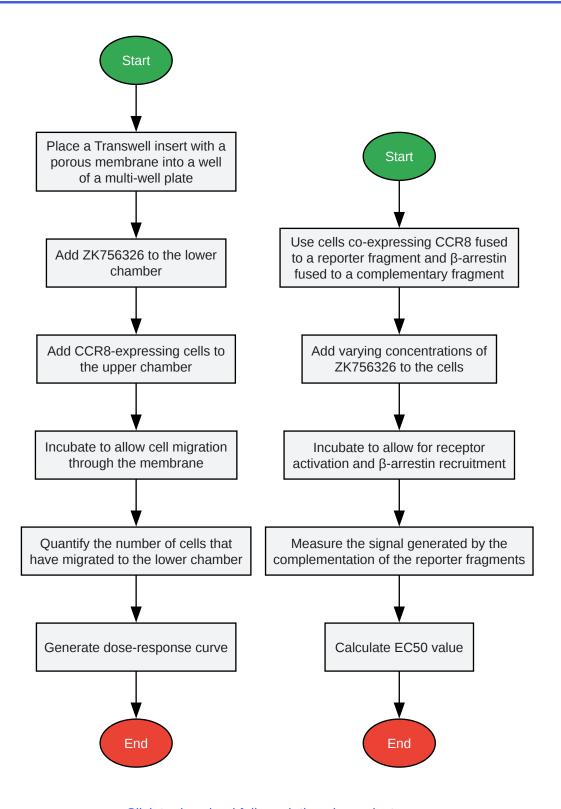
Receptor Binding Assay

This assay measures the ability of ZK756326 to compete with the radiolabeled natural ligand for binding to CCR8.









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References

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